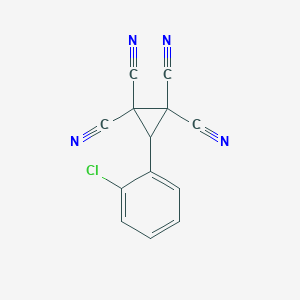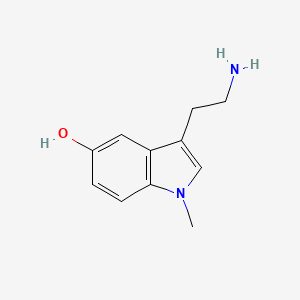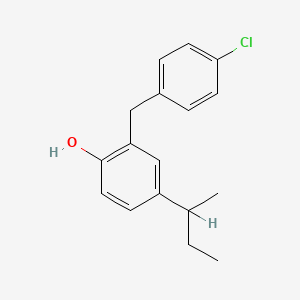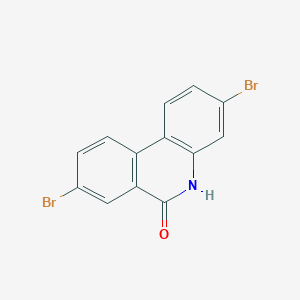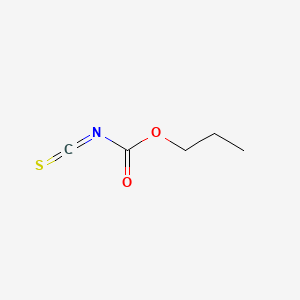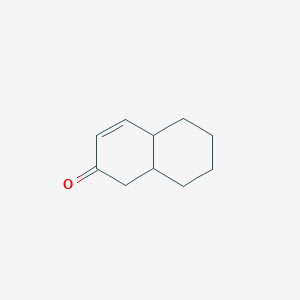
7-Bromo-9h-fluoren-2-ol
Übersicht
Beschreibung
7-Bromo-9h-fluoren-2-ol is a chemical compound with the molecular formula C13H9BrO. It has a molecular weight of 261.114 .
Molecular Structure Analysis
The molecular structure of 7-Bromo-9h-fluoren-2-ol consists of a fluorene backbone with a bromine atom substituted at the 7th position and a hydroxyl group at the 2nd position .Physical And Chemical Properties Analysis
7-Bromo-9h-fluoren-2-ol has a density of 1.602g/cm3, a boiling point of 425.4°C at 760 mmHg, a refractive index of 1.705, and a flash point of 211°C .Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells
7-Bromo-9H-fluoren-2-ol derivatives are used in the field of dye-sensitized solar cells (DSSCs). Organic dyes containing fluorene, functionalized with imidazole chromophores, demonstrate moderate efficiency in DSSCs due to their role as sensitizers. The electron-richness of the conjugation pathway influences the optical, electrochemical, and photovoltaic properties of these dyes (Kumar et al., 2014).
Synthesis of Fluoranthenes
In the synthesis of fluorene derivatives, 7-Bromo-fluoranthene is generated from accessible precursors. This process leads to the creation of fluorenes and fluorenones, demonstrating the versatility of fluorene compounds in chemical synthesis (Campbell & Crombie, 1961).
Fluorescent Sensors
Fluorene compounds, including those derived from 7-Bromo-9H-fluoren-2-ol, are utilized as fluorescent sensors. They demonstrate selective recognition ability, particularly for certain amino acids, showcasing their potential in biochemical sensing applications (Han et al., 2020).
Development of Dielectric Materials
In the field of electronics, derivatives of 7-Bromo-9H-fluoren-2-ol are synthesized for potential use as dielectric materials. These compounds exhibit promising properties for application in electronic devices, owing to their synthesis and functional characteristics (Levchenko et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
7-Bromo-9H-fluoren-2-ol-based compounds contribute significantly to the development of OLED materials. These compounds are used to enhance thermal and morphological stability, and their properties are crucial for the efficiency of OLED devices (Wong et al., 2002).
Eigenschaften
IUPAC Name |
7-bromo-9H-fluoren-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7,15H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXRJWFFXLPGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294784 | |
| Record name | 7-bromo-9h-fluoren-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-9h-fluoren-2-ol | |
CAS RN |
24225-51-2 | |
| Record name | NSC98108 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-bromo-9h-fluoren-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

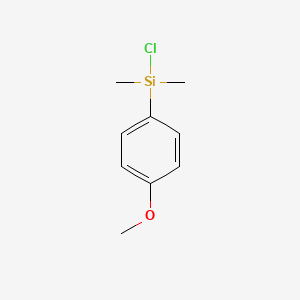
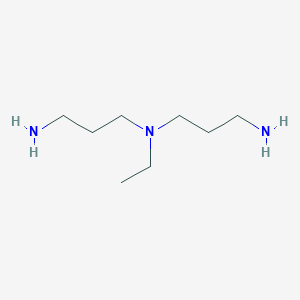
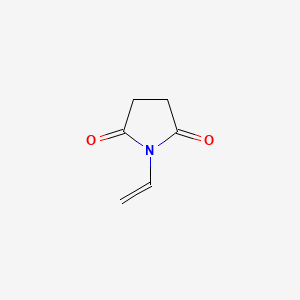
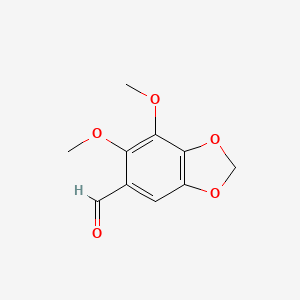

![5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B3050122.png)

